[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate
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Overview
Description
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a methoxybenzoate group, and a hydrazinylidene moiety, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting 3,4-dimethylphenoxyacetic acid with hydrazine hydrate under reflux conditions. This intermediate is then subjected to a condensation reaction with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide), solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and functional groups may facilitate interactions with cellular membranes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate: Similar structure with a benzothiophene moiety.
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl 4-chlorobenzoate: Similar structure with a chlorobenzoate group.
Uniqueness
The uniqueness of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and methoxybenzoate groups, along with the hydrazinylidene moiety, makes this compound particularly versatile for various applications in scientific research .
Properties
CAS No. |
765277-18-7 |
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Molecular Formula |
C27H28N2O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H28N2O6/c1-5-33-25-15-20(7-13-24(25)35-27(31)21-8-11-22(32-4)12-9-21)16-28-29-26(30)17-34-23-10-6-18(2)19(3)14-23/h6-16H,5,17H2,1-4H3,(H,29,30)/b28-16+ |
InChI Key |
WPBHFRQFHDGIQQ-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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